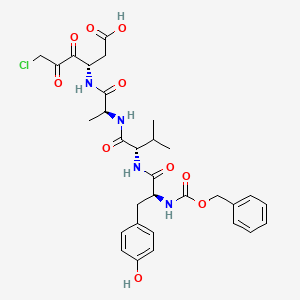
Z-Tyr-Val-Ala-Asp-chloromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-Val-Ala-Asp-chloromethylketone is a useful research compound. Its molecular formula is C31H37ClN4O10 and its molecular weight is 661.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotection
Z-YVAD-cmk has demonstrated protective effects in models of cerebral ischemia. In studies involving rodent models, the compound provided long-lasting neuroprotection by inhibiting caspase-1 activity, thus reducing neuronal death during ischemic events. The compound's efficacy was highlighted in experiments where it significantly mitigated damage in models of stroke and other neurodegenerative conditions .
Inflammation
The compound has been utilized to explore its effects on inflammatory responses. By inhibiting caspase-1, Z-YVAD-cmk can reduce the maturation of pro-inflammatory cytokines such as IL-18, which is critical in various inflammatory diseases . Its application has been shown to alleviate symptoms in models of rheumatoid arthritis and sepsis, showcasing its potential as an anti-inflammatory agent .
Cancer Research
In cancer studies, Z-YVAD-cmk has been employed to investigate the role of caspases in tumor growth and response to therapies. It has been used in xenograft models to assess how inhibiting caspase activity influences tumor progression and the efficacy of chemotherapeutic agents . This research is crucial for developing strategies that enhance cancer treatment outcomes by managing apoptotic pathways.
Case Studies
Cryopreservation
Recent studies have suggested that Z-YVAD-cmk may enhance cryotolerance in bovine embryos during in vitro embryo production (IVEP) by preventing aberrant apoptosis. This application could improve success rates in livestock breeding programs .
Transplantation Medicine
The compound has been investigated for its potential role in reducing inflammatory injury during hematopoietic stem cell transplantation (HSCT). By inhibiting caspase activity, it may help protect against tissue damage associated with transplant procedures .
Propriétés
Numéro CAS |
402474-85-5 |
|---|---|
Formule moléculaire |
C31H37ClN4O10 |
Poids moléculaire |
661.1 g/mol |
Nom IUPAC |
(3S)-6-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C31H37ClN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22-,23-,26-/m0/s1 |
Clé InChI |
QISCXLGJBNRQBB-NPZLAWLJSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Séquence |
YVAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















